1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
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Overview
Description
1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenyl ring substituted with a methylsulfanyl group, which is connected to a triazole ring, and an ethan-1-ol moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne
Introduction of the Methylsulfanyl Group: The phenyl ring with a methylsulfanyl substituent can be prepared by reacting a phenyl halide with a methylthiolate salt.
Coupling of the Triazole and Phenyl Rings: The triazole ring and the phenyl ring can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Addition of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, tosyl chloride.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent and in the treatment of certain cancers.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Phenyl Methylsulfanyl Derivatives: Compounds with a phenyl ring substituted with a methylsulfanyl group but different functional groups attached.
Uniqueness
1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is unique due to the combination of its triazole ring, phenyl methylsulfanyl group, and ethan-1-ol moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[1-(2-methylsulfanylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)9-7-14(13-12-9)10-5-3-4-6-11(10)16-2/h3-8,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOYFCQMHRAOJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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